Sodium Ethyl-d5 Sulfate

Description

BenchChem offers high-quality Sodium Ethyl-d5 Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium Ethyl-d5 Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;1,1,2,2,2-pentadeuterioethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLOOYQHUHGIRJ-LUIAAVAXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium Ethyl-d5 Sulfate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Bioanalysis

In the landscape of modern analytical chemistry, particularly within the realms of pharmacology and toxicology, stable isotope-labeled internal standards are indispensable tools for achieving accurate and precise quantification of target analytes. Sodium Ethyl-d5 Sulfate, the pentadeuterated analog of sodium ethyl sulfate, has emerged as a critical reagent in this context. Its primary application lies in the sensitive detection of ethyl sulfate (EtS), a direct metabolite of ethanol, making it a valuable biomarker for monitoring recent alcohol consumption.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of Sodium Ethyl-d5 Sulfate, offering a technical resource for professionals in drug development and research.

Physicochemical Properties: A Comparative Overview

Sodium Ethyl-d5 Sulfate is a white to off-white, hygroscopic crystalline solid.[3] While specific data for the deuterated form is not extensively published, its physical and chemical properties are largely comparable to its non-deuterated counterpart, Sodium Ethyl Sulfate.

| Property | Value | Source(s) |

| Chemical Formula | C₂D₅NaO₄S | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 1329611-05-3 | [4] |

| Appearance | Pale Brown Solid | [2] |

| Melting Point | >152 °C (decomposes) | [5] |

| Solubility | Soluble in water and DMSO; Slightly soluble in methanol. | [3] |

| Stability | Generally stable, but incompatible with strong oxidizing agents. Recommended storage at -20°C. |

The primary distinction between Sodium Ethyl-d5 Sulfate and its non-deuterated analog is the mass difference of 5 atomic mass units, a direct result of the five deuterium atoms replacing hydrogen atoms on the ethyl group. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based assays.

Synthesis and Isotopic Labeling: A Mechanistic Approach

The synthesis of Sodium Ethyl-d5 Sulfate involves a two-step process: the esterification of a deuterated ethanol source with a sulfating agent, followed by neutralization to form the sodium salt.

Step 1: Esterification of Ethyl-d6 Alcohol

The core of the synthesis is the reaction of hexadeuteroethanol (ethanol-d6) with a strong sulfating agent, typically sulfuric acid or a sulfur trioxide complex. The use of deuterated ethanol is crucial for introducing the five deuterium atoms into the final molecule.

Caption: Esterification of ethanol-d6 to form ethyl-d5 hydrogen sulfate.

The reaction is typically carried out under controlled temperature conditions to favor the formation of the monoester, ethyl-d5 hydrogen sulfate, and minimize the formation of diethyl sulfate as a byproduct.[6]

Step 2: Neutralization to Form the Sodium Salt

The resulting ethyl-d5 hydrogen sulfate is then neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to yield Sodium Ethyl-d5 Sulfate.

Caption: Neutralization to form the final sodium salt.

Purification of the final product is typically achieved through recrystallization to remove any unreacted starting materials or byproducts. The purity of the final product is often greater than 95%.[4]

Spectroscopic Characterization: The Analytical Fingerprint

While comprehensive, publicly available spectra for Sodium Ethyl-d5 Sulfate are limited, the expected spectroscopic features can be inferred from its structure and comparison with its non-deuterated analog.

Mass Spectrometry (MS)

In mass spectrometry, particularly in negative ion mode electrospray ionization (ESI), Sodium Ethyl-d5 Sulfate will exhibit a precursor ion [M-Na]⁻ at m/z 130. This is a crucial 5-unit mass shift from the non-deuterated ethyl sulfate, which shows a precursor ion at m/z 125. The primary product ions observed upon fragmentation would be [DSO₄]⁻ at m/z 98 and [SO₃]⁻• at m/z 80.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the deuteration of the ethyl group, the proton NMR spectrum of Sodium Ethyl-d5 Sulfate is expected to show a significant reduction or complete absence of signals in the ethyl region (typically around 4.1 ppm for the methylene protons and 1.3 ppm for the methyl protons in the non-deuterated form).[7] Any residual proton signals in this region would indicate incomplete deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the two carbon atoms of the ethyl group. However, due to the coupling with deuterium (a spin-1 nucleus), these signals would appear as complex multiplets and may have reduced intensity compared to their protonated counterparts.

Infrared (IR) Spectroscopy

The IR spectrum of Sodium Ethyl-d5 Sulfate would be dominated by strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfate group, typically in the regions of 1200-1250 cm⁻¹ and 1000-1070 cm⁻¹, respectively. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-2960 cm⁻¹) of the non-deuterated compound.

Applications in Analytical Methodology: A Focus on LC-MS/MS

The primary and most critical application of Sodium Ethyl-d5 Sulfate is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of ethyl sulfate in biological matrices, most commonly urine.[8]

Rationale for Use as an Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Sodium Ethyl-d5 Sulfate fulfills these criteria perfectly:

-

Co-elution: Due to its structural similarity to endogenous ethyl sulfate, it co-elutes during chromatographic separation, experiencing similar matrix effects and ionization suppression or enhancement.

-

Mass Discrimination: The 5-dalton mass difference allows for clear differentiation and simultaneous detection of both the analyte and the internal standard by the mass spectrometer.

This co-eluting, mass-differentiated internal standard allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible quantitative results.

Typical LC-MS/MS Workflow for Ethyl Sulfate Quantification

The following outlines a generalized workflow for the analysis of ethyl sulfate in urine using Sodium Ethyl-d5 Sulfate as an internal standard.

Caption: Generalized workflow for urinary ethyl sulfate analysis.

Experimental Protocol: A Step-by-Step Guide

-

Sample Preparation:

-

To a 100 µL aliquot of urine, add 10 µL of a working solution of Sodium Ethyl-d5 Sulfate (concentration will depend on the expected analyte levels and instrument sensitivity).

-

Vortex the sample to ensure thorough mixing.

-

Dilute the sample with 890 µL of a suitable buffer or mobile phase (e.g., 0.1% formic acid in water).

-

Centrifuge the sample to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A gradient elution is employed to separate the analyte from matrix components.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ethyl Sulfate: 125 -> 97 (quantifier), 125 -> 80 (qualifier)

-

Ethyl-d5 Sulfate: 130 -> 98 (quantifier)

-

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of ethyl sulfate and a fixed concentration of Sodium Ethyl-d5 Sulfate.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of ethyl sulfate in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

-

Methanol is flammable and toxic. Handle in a well-ventilated fume hood.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Store in a cool, dry, and well-ventilated area, away from sources of ignition.

Conclusion: An Essential Tool for Modern Bioanalysis

Sodium Ethyl-d5 Sulfate is a cornerstone of reliable and accurate bioanalytical methods for monitoring alcohol consumption. Its synthesis, while requiring specialized deuterated starting materials, follows established chemical principles. Its physicochemical properties and spectroscopic signature, particularly its distinct mass, make it an ideal internal standard for mass spectrometry-based quantification. The detailed analytical workflows presented in this guide underscore its importance in clinical and forensic toxicology, providing researchers and drug development professionals with a robust tool for sensitive and specific detection of ethanol biomarkers.

References

-

Ataman Kimya. SODIUM ETHYLSULFATE. Ataman Kimya. Retrieved from [Link]

-

Axios Research. (n.d.). Sodium Ethyl-d5 Sulfate. Axios Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium ethyl sulfate. PubChem. Retrieved from [Link]

-

Cerilliant Corporation. (n.d.). Ethyl-D5 sulfate sodium salt. Cerilliant. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017). Sodium Ethyl Sulfate Synthesis. Sciencemadness. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Sodium Ethyl-d5 Sulfate. Pharmaffiliates. Retrieved from [Link]

-

AssayCell Technologies. (n.d.). Ethyl sulfate-d5, sodium salt, 10 mg. AssayCell Technologies. Retrieved from [Link]

- Ketha, H., & Kaur, P. (2015). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. Journal of analytical toxicology, 39(8), 646–652.

- Google Patents. (n.d.). Process for the preparation of deuterated compounds containing n-alkyl groups. Google Patents.

-

National Institute of Standards and Technology. (n.d.). Sodium sulfate. NIST Chemistry WebBook. Retrieved from [Link]

- Jung, M. E., & Xu, Y. (1998). EFFICIENT SYNTHESIS OF SPECIFICALLY DEUTERATED NUCLEOSIDES: PREPARATION OF 4'-DEUTERIOTHYMIDINE. HETEROCYCLES, 47(1), 349.

-

YouTube. (2020, February 3). SODIUM ETHYL SULFATE SYNTHESIS part 1. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Environment-friendly production process of diethyl sulfate. Google Patents.

-

Scribd. (n.d.). Preparation of Sodium Ethyl Sulfate. Scribd. Retrieved from [Link]

- Google Patents. (n.d.). Process of making ethyl sulfates. Google Patents.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). HMDB. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of ethyl cellulose. ResearchGate. Retrieved from [Link]

-

Cerilliant Corporation. (n.d.). Ethyl-beta-D-glucuronide-D5. Cerilliant. Retrieved from [Link]

-

Restek Corporation. (n.d.). Ethyl Sulfate-d5 Sodium Salt (EtS-d5) Standard, 1000 µg/mL, Methanol, 1 mL/ampul. Restek. Retrieved from [Link]

-

Restek Corporation. (n.d.). Ethyl Sulfate-d5 Sodium Salt (EtS-d5) Standard, 1000 µg/mL, Methanol, 1 mL/ampul. Restek. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. Sodium Ethyl-d5 Sulfate | LGC Standards [lgcstandards.com]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ETHYLSULFURIC ACID SODIUM SALT(546-74-7) 1H NMR spectrum [chemicalbook.com]

- 8. assaycell.com [assaycell.com]

An In-depth Technical Guide to Sodium Ethyl-d5 Sulfate: Structure, Properties, and Applications

This guide provides a comprehensive overview of Sodium Ethyl-d5 Sulfate, a deuterated analog of Sodium Ethyl Sulfate, tailored for researchers, scientists, and professionals in drug development and forensic toxicology. We will delve into its molecular characteristics, synthesis, and critical applications, with a focus on its role as an internal standard in analytical chemistry.

Introduction to Sodium Ethyl-d5 Sulfate

Sodium Ethyl-d5 Sulfate (C₂D₅NaO₄S) is the sodium salt of the deuterated form of ethyl sulfate. In this isotopically labeled molecule, the five hydrogen atoms of the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in analytical methodologies, particularly mass spectrometry.

Its primary significance lies in its application as an internal standard for the quantification of ethyl sulfate (EtS), a direct metabolite of ethanol.[1] The detection of EtS in biological matrices like urine and blood serves as a reliable biomarker for recent alcohol consumption. By introducing a known quantity of Sodium Ethyl-d5 Sulfate into a sample, analysts can accurately determine the concentration of endogenous ethyl sulfate, correcting for variations in sample preparation and instrument response.

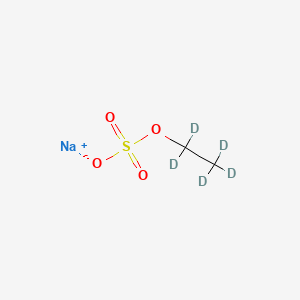

Molecular Structure and Physicochemical Properties

The molecular integrity of Sodium Ethyl-d5 Sulfate is fundamental to its function. The structure consists of an ethyl group, fully substituted with deuterium, linked to a sulfate group via an ester bond, with a sodium ion counteracting the negative charge on the sulfate.

Molecular Structure Diagram

Caption: 2D structure of Sodium Ethyl-d5 Sulfate.

Physicochemical Data Summary

The following table summarizes the key quantitative data for Sodium Ethyl-d5 Sulfate, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₂D₅NaO₄S | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 1329611-05-3 | [1][2] |

| Appearance | Pale Brown Solid | [2] |

| Synonyms | Sulfuric Acid Monoethyl-d5 Ester Sodium Salt, Ethyl-d5 Sodium Sulfate, Sodium Sulfovinate-d5 | [2][3] |

Synthesis and Characterization

The synthesis of Sodium Ethyl-d5 Sulfate is a critical process that ensures the high isotopic purity required for its use as an internal standard.

Synthesis Pathway

The most common method for synthesizing pentadeuterated ethyl sulfate is through the esterification of sulfuric acid with deuterated ethanol (Ethanol-d6).[4] The resulting ethyl-d5 sulfuric acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the final salt product.

Caption: General synthesis pathway for Sodium Ethyl-d5 Sulfate.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: Anhydrous hexadeutero ethanol (Ethanol-d6) and concentrated sulfuric acid are cooled separately in an ice bath.

-

Esterification: The cooled sulfuric acid is added dropwise to the stirred, cooled Ethanol-d6. The reaction temperature must be carefully controlled to prevent the formation of diethyl ether as a byproduct.[5]

-

Reaction Monitoring: The progress of the esterification is monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Neutralization: Once the reaction is complete, the resulting ethyl-d5 sulfuric acid is slowly added to a cooled solution of sodium hydroxide to neutralize the acid and form the sodium salt.

-

Isolation and Purification: The final product, Sodium Ethyl-d5 Sulfate, is isolated from the reaction mixture, often by precipitation or crystallization, and then washed and dried to achieve high purity.

Analytical Characterization

The identity and purity of the synthesized Sodium Ethyl-d5 Sulfate are confirmed using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In this method, the molecule is ionized, and the precursor ion (m/z 130 for the deuterated form) and its characteristic product ions (m/z 98 and m/z 80) are monitored.[4] This provides a definitive identification and allows for quantification.

Core Applications in Research and Forensic Science

The primary utility of Sodium Ethyl-d5 Sulfate is as an internal standard in quantitative analytical methods.[1]

-

Forensic Toxicology and Clinical Chemistry : It is extensively used to confirm and quantify the presence of ethyl sulfate (EtS) in biological samples.[6] Since EtS is a direct metabolite of ethanol, its presence is a definitive indicator of recent alcohol consumption, detectable for up to 36-40 hours post-ingestion.[4] The use of a deuterated internal standard is considered the gold standard for accuracy in these analyses.

-

Workplace Drug Testing : The method provides a reliable means for monitoring alcohol use in safety-sensitive professions.[4]

-

Pharmacokinetic Studies : In drug development, understanding the metabolic pathways of new chemical entities is crucial. Deuterated standards can be used in studies to trace the metabolism of compounds that may be metabolized via sulfation pathways.

Experimental Protocol: LC-MS/MS Quantification of Ethyl Sulfate

The following is a representative protocol for the quantification of ethyl sulfate in urine using Sodium Ethyl-d5 Sulfate as an internal standard.

Workflow Diagram

Caption: Experimental workflow for EtS quantification.

Step-by-Step Methodology

-

Preparation of Standards and Internal Standard Solution :

-

Prepare a stock solution of Sodium Ethyl-d5 Sulfate (e.g., 100 µg/mL) in methanol or deionized water.

-

Prepare a series of calibration standards of non-labeled Sodium Ethyl Sulfate at known concentrations.

-

-

Sample Preparation :

-

To 100 µL of urine sample (or calibrator/control), add 50 µL of the internal standard working solution.

-

Dilute with 850 µL of mobile phase or a suitable buffer.

-

Vortex the mixture thoroughly.

-

Transfer the solution to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography : Employ a suitable analytical column (e.g., C18) with a gradient or isocratic mobile phase to separate the analyte from matrix components.

-

Mass Spectrometry : Operate the mass spectrometer in negative ion electrospray (ESI) mode.

-

Multiple Reaction Monitoring (MRM) : Monitor the following transitions:

-

-

Data Analysis and Quantification :

-

Integrate the chromatographic peak areas for both the analyte (EtS) and the internal standard (EtS-d5).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of EtS in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety, Storage, and Handling

-

Storage : Sodium Ethyl-d5 Sulfate is typically stored at -20°C to ensure long-term stability, especially when in solution.

-

Handling : When handled as a solution in methanol, appropriate safety precautions for flammable and toxic liquids must be observed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Conclusion

Sodium Ethyl-d5 Sulfate is an indispensable tool for modern analytical science, particularly in the fields of toxicology and clinical diagnostics. Its role as a stable, isotopically labeled internal standard ensures the accuracy and reliability of methods designed to detect recent alcohol consumption. The principles underlying its synthesis and application exemplify the precision required in quantitative analysis, making it a cornerstone reagent for any laboratory engaged in the measurement of ethanol biomarkers.

References

- Cerilliant. (n.d.). Ethyl-D5 sulfate sodium salt.

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23680278, Sodium ethyl sulfate.

- Sigma-Aldrich. (n.d.). Ethyl-d5 sulfate sodium salt 1.0 mg/mL in methanol (as ethyl sulfate), ampule of 1 mL, certified reference material, Cerilliant®.

- AssayCell Technologies. (n.d.). Ethyl sulfate-d5, sodium salt, 10 mg.

- Pharmaffiliates. (n.d.). Sodium Ethyl-d5 Sulfate.

- Sigma-Aldrich. (n.d.). Ethyl sulfate sodium salt.

- Sigma-Aldrich. (n.d.). Ethyl-d5 sulfate sodium salt 1.0 mg/mL in methanol (as ethyl sulfate), ampule of 1 mL, certified reference material, Cerilliant®.

- AssayCell Technologies. (n.d.). Ethyl sulfate-d5, sodium salt, 2 mg.

- Witham, J. (2019). Chapter 5. The Uses of Sodium Sulfate. ResearchGate.

- NileRed. (2020). SODIUM ETHYL SULFATE SYNTHESIS part 1. YouTube.

- Weinmann, W., et al. (2004). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(12), 188-193.

Sources

- 1. Ethyl-D5 sulfate sodium salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Sodium ethyl sulfate | C2H5NaO4S | CID 23680278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. assaycell.com [assaycell.com]

A Comprehensive Safety and Handling Guide for Sodium Ethyl-d5 Sulfate

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Sodium Ethyl-d5 Sulfate

Sodium Ethyl-d5 Sulfate (CAS No. 1329611-05-3) is a deuterated stable isotope-labeled form of Sodium Ethyl Sulfate.[1] Its primary application in the scientific community is as an internal standard for the quantification of ethyl sulfate in biological matrices.[1][2][3] Ethyl sulfate is a direct metabolite of ethanol, making it a critical biomarker for monitoring alcohol consumption, particularly in forensic toxicology and clinical settings.[2][3] The incorporation of five deuterium atoms (d5) on the ethyl group provides a distinct mass shift, enabling precise and accurate measurement by mass spectrometry-based methods like LC-MS or GC-MS without interfering with the analysis of the endogenous, non-labeled analyte.[2]

Given its crucial role in sensitive analytical applications, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of experimental data. This guide synthesizes available data to provide a comprehensive overview of the material's properties, hazards, and best practices for its use in a research environment.

Part 1: Chemical Identification and Physical Properties

Accurate identification is the foundation of chemical safety. The key identifiers and physical characteristics of Sodium Ethyl-d5 Sulfate are summarized below. This data is essential for proper labeling, storage, and emergency response.

| Property | Value | Source(s) |

| Chemical Name | Sodium;1,1,2,2,2-pentadeuterioethyl sulfate | |

| Synonyms | Sulfuric Acid Monoethyl-d5 Ester Sodium Salt, Ethyl-d5 Sodium Sulfate | [1][4] |

| CAS Number | 1329611-05-3 | [1][3][5] |

| Molecular Formula | C₂D₅NaO₄S | [1][3][5] |

| Molecular Weight | 153.14 g/mol | [1][3][5] |

| Appearance | Pale Brown Solid | [1] |

| Purity | >95% (HPLC) | |

| Storage Temperature | -20°C or 2-8°C Refrigerator | [1] |

Part 2: Hazard Identification and Toxicological Profile

Therefore, the following hazard assessment is based on the aggregated GHS information provided to the European Chemicals Agency (ECHA) for the non-deuterated parent compound.[4] Researchers must handle the deuterated version with the assumption that it presents these same hazards.

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

Source: Aggregated GHS information from ECHA C&L Inventory for Sodium Ethyl Sulfate.[4]

Expert Analysis of Toxicological Risk:

-

Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of a significant amount of the solid material could lead to adverse health effects.[4] The primary risk in a laboratory setting is accidental ingestion through poor hygiene, such as handling the material and then touching the mouth.

-

Eye Irritation: This is a significant and immediate risk.[4] The fine, powdered nature of the solid increases the likelihood of it becoming airborne during handling (e.g., weighing, transferring) and making contact with the eyes, which can cause serious irritation.[4]

-

Dermal and Inhalation Toxicity: While not explicitly classified, it is prudent to assume that the compound may cause skin irritation upon prolonged contact and respiratory tract irritation if the dust is inhaled. Standard chemical hygiene practices should be sufficient to mitigate these risks.

Part 3: Safe Handling, Storage, and Exposure Control

Adherence to rigorous handling and storage protocols is the most effective strategy for preventing exposure and ensuring a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, addressing all potential routes of exposure.

-

Ventilation: All handling of the solid powder, especially weighing and reconstitution, should be performed inside a certified chemical fume hood or a powder containment hood. This engineering control is the primary defense against inhaling fine particulates.

-

Eye Protection: ANSI-rated safety glasses with side shields are mandatory at a minimum. However, given the "serious eye irritation" hazard, chemical safety goggles are strongly recommended to provide a complete seal around the eyes.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Gloves must be inspected before use and changed immediately if they become contaminated.

-

Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

-

Hygiene: Wash hands thoroughly with soap and water after handling the material, before leaving the laboratory, and before eating or drinking.[6][7]

Workflow for Safe Handling of Sodium Ethyl-d5 Sulfate Powder

Caption: Safe Handling Workflow for Sodium Ethyl-d5 Sulfate Powder.

Conditions for Safe Storage

-

Container: Keep the material in its original, tightly sealed container to prevent moisture absorption and contamination.[8][9]

-

Temperature: Store at the temperature recommended by the supplier, typically -20°C for long-term stability, or 2-8°C for shorter periods.[1]

-

Location: Store in a designated, clearly labeled area away from incompatible materials. Do not store with food or drink.[7][10]

Part 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following protocols are based on the known hazards of the analogous compound.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[6][11][12] Remove contact lenses if present and easy to do.[10][13] Seek immediate medical attention.[6][13]

-

Skin Contact: Remove all contaminated clothing.[14] Immediately wash the affected skin area with plenty of soap and water.[6][11] If irritation develops or persists, seek medical attention.[15]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][7][11] If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur or persist.[12][15]

-

Ingestion: Do NOT induce vomiting.[6][12] If the person is conscious, rinse their mouth thoroughly with water and have them drink a few sips of water.[6][10] Seek immediate medical attention and provide the SDS or product label to the physician.[6]

Emergency Response Decision Flowchart

Caption: Emergency First Aid Response Flowchart.

Fire-Fighting and Accidental Release

-

Fire-Fighting: In case of a fire, use extinguishing media appropriate for the surrounding environment. For a small chemical fire, dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam are suitable.[10] Hazardous combustion products may include toxic oxides of sulfur and carbon.[6][10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

-

Accidental Release: For a small spill of the solid, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, carefully sweep or vacuum the material, avoiding dust generation.[6][12] Place the collected material into a sealed, labeled container for proper waste disposal.[10][12] Clean the spill area thoroughly with soap and water.[15]

Conclusion

While Sodium Ethyl-d5 Sulfate is an invaluable tool for modern analytical chemistry, it is not benign. The primary hazards, inferred from its non-deuterated analogue, are oral toxicity and serious eye irritation.[4] These risks are readily managed through a combination of appropriate engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. By understanding the specific nature of this compound and implementing the self-validating safety systems described in this guide, researchers can ensure both their personal safety and the continued integrity of their scientific work.

References

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Diethyl Sulfate. Retrieved from [Link]

-

Carl ROTH GmbH + Co KG. (2019). Safety Data Sheet: Sodium dodecyl sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23680278, Sodium ethyl sulfate. Retrieved from [Link]

-

Cerilliant. (n.d.). Ethyl-D5 sulfate sodium salt. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Sodium Ethyl-d5 Sulfate. Retrieved from [Link]

-

DTPM Store. (n.d.). Ethyl-D₅ sulfate sodium salt, 1.0 mg/mL (as ethyl sulfate). Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

-

Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

WHMIS. (n.d.). Section 5 | Safety Data Sheet Compliance Tool. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

Lab Alley. (n.d.). Material Safety Data Sheet - Sodium sulfate decahydrate. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ethyl-D5 sulfate sodium salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Ethyl-D₅ sulfate sodium salt, 1.0 mg/mL (as ethyl sulfate) [store.dtpm.com]

- 4. Sodium ethyl sulfate | C2H5NaO4S | CID 23680278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. fishersci.com [fishersci.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. sds.diversey.com [sds.diversey.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. carlroth.com [carlroth.com]

- 11. schc.org [schc.org]

- 12. media.laballey.com [media.laballey.com]

- 13. nj.gov [nj.gov]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. media.hiscoinc.com [media.hiscoinc.com]

A Technical Guide to the Commercial Sourcing of Sodium Ethyl-d5 Sulfate for Analytical Applications

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing and application of Sodium Ethyl-d5 Sulfate. It emphasizes the critical considerations for selecting a commercial supplier to ensure the accuracy and reliability of analytical data, particularly in the context of bioanalytical mass spectrometry.

Introduction: The Critical Role of Sodium Ethyl-d5 Sulfate in Alcohol Biomarker Analysis

Sodium Ethyl-d5 Sulfate (EtS-d5) is the deuterated stable isotope-labeled internal standard for ethyl sulfate (EtS). EtS is a direct metabolite of ethanol and a sensitive and specific biomarker for monitoring alcohol consumption.[1] Its longer detection window in biological matrices, such as urine, compared to ethanol itself, makes it an invaluable tool in clinical and forensic toxicology, as well as in drug development programs where monitoring alcohol abstinence is crucial.

The accuracy of quantifying endogenous EtS using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critically dependent on the quality of the internal standard. EtS-d5 is the preferred internal standard as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

The Cornerstone of Accurate Quantification: The Stable Isotope-Labeled Internal Standard

The principle of stable isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled compound to a sample before analysis. The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is then used for quantification. For this technique to be robust, the internal standard must meet stringent quality criteria.

Key Characteristics of a High-Quality Sodium Ethyl-d5 Sulfate Internal Standard:

-

High Isotopic Purity: This refers to the percentage of the compound that is fully deuterated at all five specified positions. High isotopic purity (typically >98%) is essential to minimize the contribution of the internal standard to the signal of the unlabeled analyte.[3]

-

High Chemical Purity: The internal standard should be free from other chemical impurities that could interfere with the analysis or degrade over time. A chemical purity of >95% is generally recommended.[4][5]

-

Stability of the Isotopic Label: The deuterium atoms in EtS-d5 are located on the ethyl group, which are not readily exchangeable under typical analytical conditions. This ensures the mass difference between the analyte and the internal standard is maintained throughout the analytical process.[6]

-

Certified Concentration and Uncertainty: For quantitative applications, the internal standard should be a certified reference material (CRM) with a well-defined concentration and an associated measurement uncertainty.

Navigating the Commercial Landscape: Selecting a Reputable Supplier

The selection of a commercial supplier for Sodium Ethyl-d5 Sulfate is a critical step that directly impacts the quality and reliability of your analytical data. The following is a logical workflow for evaluating and selecting a supplier:

Caption: A logical workflow for the evaluation and selection of a commercial supplier for Sodium Ethyl-d5 Sulfate.

The Gold Standard: ISO 17034 Accreditation

When sourcing a certified reference material, look for suppliers who are accredited to ISO 17034: "General requirements for the competence of reference material producers" .[7] This accreditation ensures that the supplier has a robust quality management system and the technical competence to produce reference materials of the highest quality and metrological traceability.[8] Suppliers like Cerilliant and LGC have this accreditation for their reference materials.[9][10]

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific lot of the internal standard. Key information to look for on a CoA includes:

-

Certified Concentration and Uncertainty: For solutions, this will be a gravimetrically prepared and verified concentration with a stated uncertainty.

-

Chemical Purity: Typically determined by techniques like HPLC or GC.

-

Isotopic Purity/Enrichment: This may be determined by mass spectrometry or NMR.[11][12]

-

Identity Confirmation: Data from techniques like mass spectrometry and NMR to confirm the structure of the compound.

Comparative Overview of Commercial Suppliers

The following table provides a summary of commercially available Sodium Ethyl-d5 Sulfate products. It is important to note that detailed specifications such as isotopic and chemical purity are often lot-specific and should be confirmed by requesting the Certificate of Analysis from the supplier.

| Supplier | Product Number | Format | Concentration | Quality Standard |

| Cerilliant (MilliporeSigma) | E-066 | Solution in Methanol | 1.0 mg/mL | Certified Reference Material (ISO 17034 Accredited)[1] |

| LGC Standards (TRC) | TRC-S625302 | Neat Solid | N/A | >95% Purity (HPLC)[4] |

| Santa Cruz Biotechnology | sc-224443 | Solid | N/A | For Research Use Only[13] |

| Pharmaffiliates | PA STI 079520 | Solid | N/A | Not Specified |

| ZeptoMetrix | 12047.2-K-ME | Solution in Methanol | 1000 µg/mL | Reference Material |

| AssayCell Technologies | Not Specified | Dry Powder | N/A | >95% Pure |

Application Protocol: Quantification of Ethyl Sulfate in Urine by LC-MS/MS

This section provides a general protocol for the quantification of EtS in urine using Sodium Ethyl-d5 Sulfate as an internal standard. This protocol should be optimized and validated in your laboratory.

Experimental Workflow

Caption: A typical experimental workflow for the quantification of Ethyl Sulfate in urine using LC-MS/MS.

Step-by-Step Methodology

1. Preparation of Standards and Internal Standard Working Solution:

-

Prepare a stock solution of Sodium Ethyl-d5 Sulfate in a suitable solvent (e.g., methanol or water).

-

Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 100 ng/mL).

-

Prepare calibration standards and quality control samples by spiking known concentrations of a certified EtS standard into a blank matrix (e.g., drug-free urine).

2. Sample Preparation:

-

To 100 µL of urine sample, calibrator, or QC, add a fixed volume (e.g., 20 µL) of the internal standard working solution.[2]

-

Vortex mix the samples.

-

Add a protein precipitation agent (e.g., 300 µL of acetonitrile or methanol).[2]

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

- EtS MRM Transition: m/z 125 -> 97 (quantifier) and m/z 125 -> 80 (qualifier)

- EtS-d5 MRM Transition: m/z 130 -> 98 (quantifier) and m/z 130 -> 80 (qualifier)

4. Data Analysis:

-

Integrate the peak areas for the EtS and EtS-d5 MRM transitions.

-

Calculate the peak area ratio of EtS to EtS-d5.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of EtS in the unknown samples from the calibration curve.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column degradation, improper mobile phase pH, sample matrix effects. | Use a guard column, ensure mobile phase is correctly prepared, optimize sample cleanup. |

| High Variability in Results | Inconsistent addition of internal standard, sample processing variability. | Use a calibrated pipette for IS addition, ensure consistent sample handling. |

| Signal Suppression or Enhancement | Co-eluting matrix components. | Optimize chromatographic separation, improve sample cleanup, dilute the sample. |

| Crosstalk between Analyte and IS | Incomplete isotopic labeling of the internal standard. | Verify the isotopic purity of the internal standard from the CoA. |

Conclusion

The selection of a high-quality, certified Sodium Ethyl-d5 Sulfate internal standard from a reputable commercial supplier is paramount for achieving accurate and reliable quantification of ethyl sulfate in biological matrices. By carefully considering factors such as ISO 17034 accreditation, detailed information on the Certificate of Analysis, and the specific requirements of the analytical method, researchers can have high confidence in their results. This guide provides a framework for making informed decisions when sourcing this critical reagent for applications in clinical diagnostics, forensic toxicology, and drug development.

References

-

Cerilliant. (n.d.). Ethyl-D5 sulfate sodium salt | Certified Solutions Standards. Retrieved from [Link]

-

A2LA. (n.d.). ISO 17034 - Reference Materials Producers Accreditation Program. Retrieved from [Link]

- Al-Soud, Y. A., & Al-Masri, I. M. (2014). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 38(7), 437–444.

- Thierauf, A., Wohlfarth, A., Auwärter, V., Perdekamp, M. G., Wurst, F. M., & Weinmann, W. (2009). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 33(9), 521–526.

-

Cerilliant. (n.d.). Quality Credentials. Retrieved from [Link]

- Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480.

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Wu, Y. (2023). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.

- Zhang, Y., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278.

- International Organization for Standardization. (2016).

- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—what, how and why? Journal of lipid research, 46(2), 194-204.

-

Cerilliant. (n.d.). Home. Retrieved from [Link]

- LGC Standards. (2024).

- Grant, R. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. MSACL.

- Gunda, S. T. R., & Mitra, K. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 8(34), 6461-6468.

- Thierauf, A., et al. (2008). Internal standards for quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 11-13.

-

ANAB. (n.d.). ISO 17034 Reference Material Producer (RMP) Accreditation. Retrieved from [Link]

- ISO. (2023).

Sources

- 1. Ethyl-D5 sulfate sodium salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Sodium Ethyl-d5 Sulfate | LGC Standards [lgcstandards.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. msacl.org [msacl.org]

- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 8. a2la.org [a2la.org]

- 9. Quality Credentials - Cerilliant [cerilliant.com]

- 10. Our Quality | LGC Standards [lgcstandards.com]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide on the Role of Sodium Ethyl-d5 Sulfate as an Alcohol Biomarker Internal Standard

Introduction: The Imperative for Accurate Alcohol Consumption Monitoring

In the realms of clinical and forensic toxicology, the precise and reliable detection of alcohol consumption is paramount. While blood alcohol concentration (BAC) provides a snapshot of recent intake, its short detection window necessitates the use of biomarkers with a longer duration of detectability. Ethyl sulfate (EtS), a minor metabolite of ethanol, has emerged as a crucial biomarker for assessing recent alcohol consumption, offering a detection window of up to several days.[1][2] The quantitative analysis of EtS, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demands the highest level of accuracy and precision. This is where the role of a suitable internal standard becomes indispensable.

This technical guide provides a comprehensive overview of sodium ethyl-d5 sulfate (EtS-d5), a stable isotope-labeled internal standard, and its critical role in the accurate quantification of EtS. We will delve into the principles of internal standardization, the unique advantages of using deuterated analogs, and provide detailed, field-proven protocols for the application of EtS-d5 in a validated analytical workflow.

The Principle of Internal Standardization: Mitigating Analytical Variability

Quantitative analysis, particularly in complex biological matrices like urine, is susceptible to various sources of error. These can include inconsistencies in sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known, constant amount to every sample, calibrator, and quality control sample. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.[3]

Why Sodium Ethyl-d5 Sulfate is the Gold Standard

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, derivatization, and ionization.[4] Stable isotope-labeled (SIL) internal standards, such as sodium ethyl-d5 sulfate, are considered the "gold standard" for mass spectrometry-based quantification.[5][6] In EtS-d5, five hydrogen atoms on the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This results in a molecule that is chemically identical to EtS but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

The key advantages of using EtS-d5 as an internal standard for EtS analysis are:

-

Similar Physicochemical Properties: EtS-d5 has nearly identical polarity, solubility, and chromatographic retention time to EtS, ensuring they behave similarly throughout the analytical process.[5]

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results. Since EtS and EtS-d5 are chemically identical, they experience the same matrix effects, and the ratio of their signals remains constant, thus correcting for this phenomenon.[7]

-

Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument performance, EtS-d5 significantly improves the precision and accuracy of the quantitative results.[5]

Physicochemical Properties of Sodium Ethyl-d5 Sulfate

A thorough understanding of the properties of the internal standard is crucial for method development and validation.

| Property | Value | Source |

| Chemical Formula | C₂D₅NaO₄S | [8] |

| Molecular Weight | 153.14 g/mol | [8] |

| CAS Number | 1329611-05-3 | [8] |

| Synonyms | Ethyl-d5 Sodium Sulfate, Sodium Sulfovinate-d5 | [9] |

| Form | Typically supplied as a solution in methanol | |

| Storage | -20°C |

Analytical Workflow: From Sample to Result

The following section outlines a detailed, step-by-step methodology for the quantitative analysis of EtS in urine using sodium ethyl-d5 sulfate as an internal standard. This protocol is based on established and validated methods in the field.[1][10][11]

Diagram of the Analytical Workflow

Caption: A schematic of the analytical workflow for EtS quantification.

Step-by-Step Experimental Protocol

1. Reagents and Materials:

-

Sodium Ethyl-d5 Sulfate (EtS-d5) certified reference material (e.g., 100 µg/mL in methanol)

-

Ethyl Sulfate (EtS) sodium salt certified reference material

-

LC-MS grade water

-

LC-MS grade methanol

-

Formic acid (≥98%)

-

Urine samples (patient, calibrator, and quality control)

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standards and Internal Standard Working Solution:

-

Internal Standard Working Solution (ISWS): Prepare a working solution of EtS-d5 at a concentration of 1 µg/mL by diluting the certified reference material with LC-MS grade water.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank urine with known concentrations of EtS. A typical calibration curve might range from 50 ng/mL to 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of patient samples to ensure the accuracy and precision of the run.

3. Sample Preparation: This "dilute and shoot" method is simple, rapid, and effective for urine samples.

-

To 50 µL of each urine sample, calibrator, and QC sample in an autosampler vial, add 950 µL of the ISWS (1 µg/mL EtS-d5).

-

Cap the vials and vortex for 10 seconds.

-

The samples are now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis: The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

| Parameter | Condition | Rationale |

| LC System | Agilent 1290 Infinity II or equivalent | Provides robust and reproducible chromatographic separation. |

| Column | Agilent Poroshell 120 CS-C18 (2.1 x 50 mm, 2.7 µm) or equivalent | A charged surface C18 column offers good retention for polar analytes like EtS. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization.[11] |

| Mobile Phase B | Methanol | A common organic solvent for reversed-phase chromatography. |

| Gradient | 2% B to 98% B over 3 minutes | A gradient elution is necessary to separate the analytes from matrix components and ensure good peak shape. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[11] |

| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive detection and minimizes matrix effects. |

| MS System | Sciex API 4000 or equivalent triple quadrupole | Provides the necessary sensitivity and selectivity for biomarker quantification. |

| Ionization Mode | Negative Electrospray Ionization (ESI) | EtS and EtS-d5 readily form negative ions.[1] |

| MRM Transitions | EtS: 125 → 97 (quantifier), 125 → 80 (qualifier) EtS-d5: 130 → 98 (quantifier) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The quantifier ion is used for concentration determination, and the qualifier ion confirms the identity of the analyte.[11][12] |

5. Data Analysis and Quantification:

-

Integrate the peak areas for the quantifier ions of EtS and EtS-d5.

-

Calculate the peak area ratio of EtS to EtS-d5 for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators. A linear regression with a weighting of 1/x is typically used.

-

Determine the concentration of EtS in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring a Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose.[13][14] The validation of an EtS assay using EtS-d5 should adhere to guidelines from regulatory bodies such as the Substance Abuse and Mental Health Services Administration (SAMHSA).[15]

Key Validation Parameters:

| Parameter | Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between the instrument response and the analyte concentration over the analytical range.[16] |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) | Measures the closeness of the measured concentration to the true value.[16] |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the repeatability and reproducibility of the method.[16] |

| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. | Ensures that the method can differentiate the analyte from other components in the sample.[13] |

| Matrix Effect | The ratio of the analyte response in the presence and absence of matrix should be consistent across different sources of matrix. | Evaluates the impact of the biological matrix on the ionization of the analyte. |

| Stability | Analyte should be stable in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop). | Ensures that the analyte concentration does not change from the time of sample collection to analysis. |

Regulatory Context and Interpretation

SAMHSA provides mandatory guidelines for federal workplace drug testing programs, which include provisions for biomarker testing.[17][18] While specific cutoffs for EtS are not federally mandated in the same way as for illicit drugs, laboratories often establish their own cutoff concentrations based on clinical and forensic guidelines.[12] The use of a validated method with a reliable internal standard like EtS-d5 is crucial for producing legally defensible results.

Conclusion: The Indispensable Role of Sodium Ethyl-d5 Sulfate

In the landscape of alcohol biomarker testing, the pursuit of accuracy and reliability is non-negotiable. Sodium ethyl-d5 sulfate has proven to be an indispensable tool for the quantitative analysis of ethyl sulfate. Its properties as a stable isotope-labeled internal standard allow for the effective mitigation of analytical variability, particularly matrix effects, which are inherent in the analysis of complex biological samples. The use of EtS-d5 in a well-validated LC-MS/MS method provides a self-validating system that ensures the production of high-quality, defensible data. For researchers, scientists, and drug development professionals, the adoption of this gold-standard internal standard is a critical step towards achieving the highest level of confidence in their alcohol consumption monitoring programs.

References

- Cerilliant.

-

Wurst, F. M., et al. (2006). Ethyl sulphate: a direct ethanol metabolite reflecting recent alcohol consumption. Addiction, 101(8), 1132-1139. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23680278, Sodium ethyl sulfate. [Link]

- Schmitt, G., et al. (2004). Forensic confirmatory analysis of ethyl sulfate - A new marker for alcohol consumption - By liquid-chromatography/electrospray ionization/tandem mass spectrometry. Journal of Analytical Toxicology, 28(7), 516-520.

-

Jatlow, P., et al. (2014). Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials. Alcoholism, Clinical and Experimental Research, 38(7), 2056-2065. [Link]

-

Rasmussen, N., & Szczesniewski, A. (2022). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate using Charged Surface-C18 Column. Agilent Technologies. [Link]

-

Weinmann, W., et al. (2004). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 28(4), 250-256. [Link]

-

Substance Abuse and Mental Health Services Administration. Workplace Drug Testing Resources. [Link]

- Buszewski, B., et al. (2012). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 21(5), 1149-1164.

-

Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube. [Link]

-

Reisfield, G. M., et al. (2011). A Practical Guide to Urine Drug Monitoring. The Primary Care Companion for CNS Disorders, 13(4), PCC.10r01027. [Link]

-

Substance Abuse and Mental Health Services Administration. (2024). Medical Review Officer Guidance Manual for Federal Workplace Drug Testing Programs. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Agilent Technologies. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

-

Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Mass Spectrometry for the Clinical Laboratory (pp. 195-202). Humana Press. [Link]

-

N-Z. (2020, February 3). SODIUM ETHYL SULFATE SYNTHESIS part 1 [Video]. YouTube. [Link]

-

DISA. (2023, October 24). SAMHSA Updates Urine & Oral Fluid Testing Guidelines. [Link]

-

Savale, S. (2018). Validation of Analytical Methods. ResearchGate. [Link]

-

Gwarek, M., et al. (2016). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. Journal of Analytical Toxicology, 40(6), 442-448. [Link]

-

LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

Optimum Re. (2025, August 25). A New Alcohol Marker 101 - Ethyl Glucuronide & Ethyl Sulfate [Video]. YouTube. [Link]

-

Chiron. Alcohol Biomarkers. [Link]

-

Canadian Agency for Drugs and Technologies in Health. (2014). LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate). [Link]

- Poklis, A., & Poklis, J. L. (1991). Evaluation of the ETS | and ADx 'M Urine Drug Screening Immun0assay Analyzers. Journal of Analytical Toxicology, 15(4), 189-192.

- Slawson, M., et al. (n.d.). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation.

-

Substance Abuse and Mental Health Services Administration. (2022, June 21). Regulatory Program Updates and Mandatory Guidelines. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

-

Doctor O'Donovan. (2022, September 28). How to perform URINALYSIS - a step-by-step guide | Doctor O'Donovan Clinical Skills [Video]. YouTube. [Link]

-

ScienceMadness Discussion Board. (2017, January 15). Sodium Ethyl Sulfate. [Link]

-

Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. [Link]

- Mackus, M., et al. (2017). Biomarkers of the alcohol hangover state: Ethyl glucuronide (EtG) and ethyl sulfate (EtS). Human Psychopharmacology: Clinical and Experimental, 32(5), e2623.

-

IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

-

Helander, A., et al. (2001). Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake. Clinical Chemistry, 47(3), 592-595. [Link]

-

Kharbouche, H., et al. (2008). Direct determination of ethyl glucuronide and ethyl sulfate in postmortem urine specimens using hydrophilic interaction liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Analytical Toxicology, 32(5), 366-372. [Link]

-

TheHomeChemist. (2017, November 7). Sodium ethyl hydrogen sulfate synthesis [Video]. YouTube. [Link]

- Kumar, S., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study).

Sources

- 1. Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl-D5 sulfate sodium salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 9. Sodium ethyl sulfate | C2H5NaO4S | CID 23680278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

- 15. SAMHSA Guidelines | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. ikev.org [ikev.org]

- 17. samhsa.gov [samhsa.gov]

- 18. disa.com [disa.com]

Methodological & Application

Application Note & Protocol: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ethyl Sulfate in Urine Using Sodium Ethyl-d5 Sulfate

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethyl sulfate (EtS) in human urine. EtS has emerged as a critical biomarker for monitoring recent alcohol consumption, offering a longer detection window than ethanol itself.[1][2] To ensure the highest degree of accuracy and precision, this protocol incorporates Sodium Ethyl-d5 Sulfate (EtS-d5) as a stable isotope-labeled internal standard (SIL-IS). The methodology presented herein employs a simple "dilute-and-shoot" sample preparation technique, which is both time-efficient and cost-effective, making it ideal for high-throughput clinical and forensic laboratories.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a step-by-step protocol, and expected performance characteristics of the assay.

Introduction: The Significance of Ethyl Sulfate as an Alcohol Biomarker

Ethyl sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol, formed by the enzymatic conjugation of ethanol with sulfate.[3] Unlike direct ethanol measurements, which are limited by a short detection window, EtS can be detected in urine for up to 80 hours following alcohol consumption.[1] This extended detection window makes EtS, often analyzed in conjunction with ethyl glucuronide (EtG), a reliable indicator of recent alcohol intake, which is crucial for monitoring abstinence in alcohol treatment programs, clinical trials, and forensic investigations.[2][4][5] The stability of EtS in urine samples, particularly its resistance to bacterial degradation, further enhances its utility as a dependable biomarker.[6]

The analytical method of choice for the quantification of EtS is LC-MS/MS due to its high sensitivity, specificity, and ability to handle complex biological matrices.[7][8] The use of a SIL-IS, such as EtS-d5, is paramount in LC-MS/MS analysis. The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the robustness and accuracy of the results.[1]

Materials and Reagents

Chemicals and Solvents

-

Ethyl Sulfate Sodium Salt (≥98% purity)

-

Sodium Ethyl-d5 Sulfate (EtS-d5) (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (≥99%)

-

Drug-free human urine (for calibration standards and quality controls)

Labware and Equipment

-

Calibrated pipettes and sterile, disposable tips

-

1.5 mL polypropylene microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source coupled to a high-performance liquid chromatography system)

-

Analytical column suitable for polar compounds (e.g., C18, polar-endcapped reversed-phase)[3][8][9]

Experimental Protocol

Preparation of Stock and Working Solutions

Rationale: The accurate preparation of stock and working solutions is fundamental to the reliability of the entire quantitative method. Using high-purity certified reference materials and precise dilutions minimizes systematic errors.

-

EtS Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ethyl Sulfate Sodium Salt in methanol to achieve a final concentration of 1 mg/mL.

-

EtS-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Similarly, prepare a 1 mg/mL stock solution of Sodium Ethyl-d5 Sulfate in methanol.

-

EtS Working Standard Solutions: Serially dilute the EtS stock solution with drug-free human urine to prepare a series of calibration standards at concentrations ranging from 25 to 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human urine from a separate weighing of the EtS standard at low, medium, and high concentrations (e.g., 75, 750, and 4000 ng/mL).

-

IS Working Solution (100 ng/mL): Dilute the EtS-d5 stock solution with 0.1% formic acid in water to a final concentration of 100 ng/mL.[8]

Sample Preparation: "Dilute-and-Shoot" Method

Rationale: The "dilute-and-shoot" approach is a straightforward and rapid sample preparation technique that minimizes sample handling and potential for analyte loss.[1] Dilution reduces the concentration of matrix components that can interfere with the analysis and cause ion suppression.

-

Aliquoting: Pipette 50 µL of the urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 950 µL of the 100 ng/mL EtS-d5 working IS solution to each tube.[8] This results in a 1:20 dilution of the urine sample.

-

Mixing: Vortex the tubes for 10 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any particulate matter.[2]

-

Transfer: Carefully transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Rationale: The chromatographic separation is designed to resolve EtS from endogenous matrix components to minimize ion suppression. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for the detection of EtS and EtS-d5.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 reversed-phase, 2.1 x 100 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[3][8] |

| Column Temperature | 40°C[3] |

| Gradient | As described in Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 2 |

| 1.0 | 2 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 2 |

| 7.0 | 2 |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | As described in Table 4 |

Table 4: MRM Transitions for EtS and EtS-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| EtS (Quantifier) | 125.0 | 97.0 [SO4H]⁻ | 50 | 20 |

| EtS (Qualifier) | 125.0 | 80.0 [SO3]⁻ | 50 | 40 |

| EtS-d5 (IS) | 130.0 | 98.0 [DSO4]⁻ | 50 | 20 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Method Validation

Data Analysis

Quantification is performed by generating a calibration curve using the peak area ratios of the EtS quantifier MRM transition to the EtS-d5 internal standard MRM transition versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Method Validation

A full method validation should be performed according to established guidelines (e.g., FDA, CLSI).[10] Key validation parameters include:

-

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the desired concentration range.

-

Accuracy and Precision: The intra- and inter-day accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[11]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3.

-

Matrix Effects: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. The use of a SIL-IS is expected to compensate for matrix effects.[1]

-

Stability: The stability of EtS in urine should be evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Table 5: Representative Method Performance

| Parameter | Result |

| Linearity Range | 25 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±10% |

Workflow Visualization

Caption: Workflow for EtS analysis in urine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantification of ethyl sulfate in urine. The use of Sodium Ethyl-d5 Sulfate as an internal standard ensures the accuracy and precision of the results by compensating for matrix variability. The simple "dilute-and-shoot" sample preparation protocol is well-suited for high-throughput laboratory settings, enabling timely monitoring of alcohol consumption in both clinical and research environments.

References

-

Waters Corporation. UPLC-MS/MS Method for Quantitation of EtG and EtS in Human Urine. [Link]

-

Thierauf, A., et al. (2010). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 34(7), 365-371. [Link]

-

Canadian Agency for Drugs and Technologies in Health. (2014). LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate). [Link]

-

Dresen, S., et al. (2004). Forensic confirmatory analysis of ethyl sulfate - A new marker for alcohol consumption - By liquid-chromatography/electrospray ionization/tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1644-1648. [Link]

-

Marinelli, E., et al. (2012). Measurement of Ethyl Glucuronide, Ethyl Sulphate and Their Ratio in the Urine and Serum of Healthy Volunteers after Two Doses of Alcohol. Alcohol and Alcoholism, 47(6), 675-682. [Link]

-

Agilent Technologies. (2020). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. [Link]

-